Lesinurad (systematic name: 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid) [, ] is a selective uric acid reabsorption inhibitor (SURI) [] indicated for the treatment of hyperuricemia associated with gout [, ]. Hyperuricemia, elevated serum uric acid (sUA) concentrations, is the cause of gout [, ]. Lesinurad is typically prescribed in combination with a xanthine oxidase inhibitor (XOI) such as allopurinol or febuxostat [, , ].
Lesinurad can be synthesized in a five-step linear continuous flow sequence from commercially available building blocks. [] The synthesis involves a continuous flow platform to generate the 3-thio-1,2,4-triazole key intermediate in 88% yield after 55 minutes. [] The next steps, condensation, cyclization, and S-alkylation, are telescoped in a single operation without the need for solvent exchanges or intermediate purifications. [] 1,2,4-triazole bromination and ester hydrolysis are then conducted in a continuous flow to produce lesinurad in 68% overall yield with a total residence time of two hours. []
Lesinurad is a racemate of two atropisomers. [] The lesinurad molecule is highly flexible. [] The triazole moiety and rotatable thioacetic acid side chain are nearly perpendicular to the planar naphthalene moiety. [] Lesinurad crystallizes in three unsolvated crystal forms and in a few solvated phases. [] Form 1 consists of hydrogen-bonded centrosymmetric dimers. [] Form 2 consists of helical chains. [] Form 3 contains one-dimensional ribbons held together by C=O⋅⋅⋅Br interactions. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: